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Compound of Interest

Compound Name: ALW-I1-49-7

Cat. No.: B1664809

ALW-11-49-7: A Technical Guide for Researchers

An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of
the Kinase Inhibitor ALW-11-49-7.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ALW-II-49-7 is a potent and selective, ATP-competitive, type Il kinase inhibitor. It has garnered
significant interest within the research community for its marked inhibitory activity against
several receptor tyrosine kinases implicated in cancer and other diseases. This document
provides a comprehensive overview of the chemical structure, properties, biological targets,
and associated signaling pathways of ALW-II-49-7, intended to serve as a valuable resource
for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Properties

ALW-II-49-7 is a synthetic small molecule with a complex aromatic structure. Its systematic
chemical name is 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-
carboxamide.

Table 1: Chemical Identifiers and Properties of ALW-I1-49-7
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Property Value Reference
5-[(2-methyl-5-{[3-
trifluoromethyl)phenyl]carbam

IUPAC Name ( Yophenyl [1]

oyl}phenyl)amino]pyridine-3-
carboxamide

Molecular Formula C21H17F3N402 [2][3]

Molecular Weight 414.38 g/mol [2][3]

CAS Number 1135219-23-6 [3]
Cclcece(ccINC2=CN=C(C=C2)

SMILES C(=O)N)C(=O)Nc3cccc(c3)C(F  [1]
)(F)F

N Soluble in DMSO (up to 100

Solubility ] o [2][3]
mg/mL with sonication)
Powder: -20°C for 3 years. In

Storage [3]

solvent: -80°C for 6 months.

Note: Experimental data for properties such as pKa, logP, and melting point are not readily

available in the reviewed literature. These values may be estimated using computational

prediction tools.

Biological Activity and Target Profile

ALW-II-49-7 is a multi-targeted kinase inhibitor, demonstrating potent activity against Ephrin

receptors and Discoidin Domain Receptors.

Primary Targets and In Vitro Potency

The primary biological targets of ALW-II-49-7 are EphB2, DDR1, and DDRZ2. Its inhibitory
activity has been quantified in various cellular and biochemical assays.

Table 2: In Vitro Inhibitory Activity of ALW-11-49-7 against Primary Targets
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Target Assay Type Potency Reference

Cellular Assay

(ephrinB1-induced

EphB2 ] ECso =40 nM [2][3]
autophosphorylation
in U87 cells)
Biochemical Kinase

DDR1 ICs0=12.4 nM [4]
Assay
Biochemical Kinase

DDR2 ICs0 =18.6 nM [4]
Assay

Kinase Selectivity Profile

ALW-11-49-7 exhibits a degree of selectivity, though it is known to inhibit other kinases at higher
concentrations. A KinomeScan analysis revealed binding to a set of kinases including, but not
limited to, RAF1, LYN, CSF1R, DDR1, DDR2, EphA2, EphA5, EphAS8, EphB1, EphB2, EphB3,
Frk, Kit, Lck, p38a, p38p3, PDGFRa, and PDGFRpB[1][5].

Mechanism of Action

ALW-11-49-7 functions as a type Il kinase inhibitor. This class of inhibitors binds to the inactive
"DFG-out" conformation of the kinase domain. In this conformation, the conserved Asp-Phe-Gly
(DFG) maoitif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is
exploited by the inhibitor. This mechanism contributes to its selectivity and potency. The co-
crystal structure of ALW-11-49-7 in complex with the EphA7 kinase domain (PDB code: 3dko)
confirms this binding mode[6].

Signaling Pathways

By inhibiting its primary targets, ALW-II-49-7 modulates several downstream signaling
pathways crucial for cell proliferation, migration, and survival.

EphB2 Signaling

Inhibition of EphB2 by ALW-11-49-7 can impact cancer cell biology through the modulation of
pathways including the Abl-cyclin D1 and PI3K/Akt signaling cascades.
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Caption: ALW-11-49-7 inhibits EphB2, affecting downstream pathways.

DDR1/DDR2 Signaling

The inhibition of DDR1 and DDR2 by ALW-II-49-7 can disrupt collagen-mediated signaling,
which is pertinent in cancer and fibrotic diseases. Key downstream pathways include the
MAPK/ERK and PI3K/Akt cascades.
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Caption: ALW-11-49-7 disrupts collagen-induced DDR1/2 signaling.
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Experimental Protocols

Detailed experimental protocols for the synthesis and specific kinase assays for ALW-11-49-7
are not extensively detailed in publicly available literature. However, based on published
studies, the following outlines the general methodologies employed.

Synthesis

A detailed, step-by-step synthesis protocol for ALW-11-49-7 is not publicly available. However,
its structure suggests a multi-step synthesis involving the coupling of substituted aniline and
pyridine fragments, likely through amide bond formation and potentially palladium-catalyzed
cross-coupling reactions.

EphB2 Inhibition Assay in U87 Glioblastoma Cells

This cellular assay is designed to measure the ability of ALW-1I-49-7 to inhibit the ligand-
induced autophosphorylation of endogenous EphB2.

Principle: U87 glioblastoma cells, which endogenously express EphB2, are treated with ALW-
11-49-7 followed by stimulation with the EphB2 ligand, ephrin-B1. The phosphorylation status of
EphB2 is then assessed by immunoprecipitation and Western blotting.

Materials:

U87 glioblastoma cells

o ALW-1I-49-7

e Recombinant ephrin-B1-Fc

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Anti-EphB2 antibody for immunoprecipitation

» Anti-phosphotyrosine antibody

e Anti-EphB2 antibody for Western blotting

e Protein A/G agarose beads
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o SDS-PAGE gels and Western blotting apparatus
Procedure:
o Cell Culture: Culture U87 cells to approximately 80-90% confluency.

e Serum Starvation: Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce
basal receptor tyrosine kinase activity.

e Inhibitor Treatment: Treat the cells with varying concentrations of ALW-II-49-7 (e.g., 0.01-10
UM) or vehicle control (DMSO) for 1 hour.

o Ligand Stimulation: Stimulate the cells with ephrin-B1-Fc (e.g., 2 ug/mL) for a short period
(e.g., 15-30 minutes) at 37°C.

o Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer.
e Immunoprecipitation:
o Clarify the cell lysates by centrifugation.
o Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C.
o Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
o Wash the beads several times with lysis buffer.
e Western Blotting:

o Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

o

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

[e]

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated
EphB2.

[e]

Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.
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» Data Analysis: Quantify the band intensities to determine the concentration-dependent
inhibition of EphB2 phosphorylation by ALW-11-49-7 and calculate the ECso value.
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Caption: Workflow for assessing EphB2 inhibition by ALW-11-49-7.

In Vitro Kinase Assays for DDR1 and DDR2

Biochemical kinase assays are used to determine the direct inhibitory effect of ALW-11-49-7 on
the enzymatic activity of DDR1 and DDR2. Commercially available platforms such as
LanthaScreen® (Thermo Fisher Scientific) or ADP-Glo™ (Promega) are commonly used for
this purpose.

General Principle (LanthaScreen® Eu Kinase Binding Assay): This is a fluorescence resonance
energy transfer (FRET)-based competition binding assay. A europium-labeled anti-tag antibody
binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the
kinase. When both are bound, FRET occurs. ALW-II-49-7 competes with the tracer for binding
to the ATP pocket, leading to a decrease in the FRET signal.

General Principle (ADP-Glo™ Kinase Assay): This is a luminescence-based assay that
measures the amount of ADP produced during a kinase reaction. The kinase reaction is
performed in the presence of ATP and a suitable substrate. After the reaction, remaining ATP is
depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent
signal. The amount of light produced is proportional to the kinase activity. ALW-11-49-7 will
reduce the amount of ADP produced, resulting in a lower luminescent signal.

A detailed, step-by-step protocol would be specific to the chosen assay platform and should be
followed according to the manufacturer's instructions.

Conclusion
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ALW-11-49-7 is a valuable research tool for investigating the roles of EphB2, DDR1, and DDR2
in various physiological and pathological processes. Its characterization as a type Il inhibitor
provides a basis for the structure-guided design of next-generation inhibitors with improved
selectivity and potency. The information compiled in this guide is intended to facilitate further
research into the therapeutic potential of targeting these kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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